4-Methoxy-2-methylbenzoyl chloride CAS number and identifiers
4-Methoxy-2-methylbenzoyl chloride CAS number and identifiers
The following technical guide details the chemical identity, synthesis, and application of 4-Methoxy-2-methylbenzoyl chloride , a specialized acylating agent used in medicinal chemistry.
CAS Registry Number: 31310-08-4[1][2]
Executive Summary
4-Methoxy-2-methylbenzoyl chloride is a substituted benzoyl chloride derivative characterized by an ortho-methyl group and a para-methoxy group relative to the carbonyl functionality. Unlike the more common p-anisoyl chloride, the presence of the ortho-methyl group introduces significant steric hindrance, altering the kinetics of nucleophilic acyl substitution. This compound is a critical building block in the synthesis of sterically congested amides and esters, particularly in the development of Hepatitis C virus (HCV) inhibitors and anti-tumor agents targeting the Hedgehog signaling pathway.
Chemical Identity & Physiochemical Profile[3][4]
| Property | Specification |
| CAS Number | 31310-08-4 |
| IUPAC Name | 4-Methoxy-2-methylbenzoyl chloride |
| Synonyms | 2-Methyl-p-anisoyl chloride; 4-Methoxy-o-toluoyl chloride |
| Molecular Formula | C₉H₉ClO₂ |
| Molecular Weight | 184.62 g/mol |
| SMILES | COc1ccc(C(=O)Cl)c(C)c1 |
| InChI Key | OPLXJLGRDDNPOW-UHFFFAOYSA-N |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Boiling Point | ~135–140 °C (at reduced pressure, predicted) |
| Reactivity | Moisture sensitive; hydrolyzes to 4-methoxy-2-methylbenzoic acid |
Synthetic Routes & Mechanistic Insight
The synthesis of 4-methoxy-2-methylbenzoyl chloride is typically achieved via the chlorination of its parent acid, 4-methoxy-2-methylbenzoic acid (CAS 6245-57-4) . Two primary protocols are employed depending on the scale and required purity.[3]
Protocol A: Oxalyl Chloride / Catalytic DMF (High Purity)
Context: Preferred for small-scale medicinal chemistry to avoid thermal degradation and sulfur contamination.
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Reagents: 4-Methoxy-2-methylbenzoic acid (1.0 eq), Oxalyl chloride (1.2 eq), DMF (catalytic, 1-2 drops), Dichloromethane (DCM) (anhydrous).
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Mechanism: The Vilsmeier-Haack intermediate (formed from DMF/Oxalyl chloride) activates the carboxylic acid, facilitating the substitution of the hydroxyl group with chloride.
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Procedure:
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Suspend the parent acid in anhydrous DCM under an inert atmosphere (N₂ or Ar).
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Cool to 0°C. Add catalytic DMF.
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Add oxalyl chloride dropwise. (Gas evolution of CO and CO₂ will occur).
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Allow to warm to room temperature and stir for 2–3 hours.
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Purification: Concentrate in vacuo to yield the crude acid chloride.[3] This is often used directly in the next step without distillation to prevent hydrolysis.
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Protocol B: Thionyl Chloride (Scale-Up)
Context: Used for multi-gram to kilogram synthesis.
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Reagents: 4-Methoxy-2-methylbenzoic acid, Thionyl chloride (SOCl₂) (excess).
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Procedure: Reflux the acid in neat SOCl₂ (or with toluene as co-solvent) for 3–5 hours until gas evolution (SO₂, HCl) ceases. Excess SOCl₂ is removed via vacuum distillation.
Visualization: Synthetic Pathway
The following diagram illustrates the conversion of the parent acid to the chloride and its subsequent utility in amide coupling.
Figure 1: Synthetic pathway from parent acid to active pharmaceutical intermediate.
Reactivity Profile & Steric Considerations
The "Ortho-Methyl" Effect
Unlike the unhindered 4-methoxybenzoyl chloride, the 2-methyl substituent in CAS 31310-08-4 exerts a steric blockade on the carbonyl carbon.
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Kinetic Consequence: Reaction rates with weak nucleophiles (e.g., electron-deficient anilines) are significantly slower.
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Selectivity: This hindrance can be exploited to achieve selective acylation in poly-nucleophilic systems.
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Stability: The compound is slightly more resistant to hydrolysis than its non-methylated counterpart due to this shielding, though it remains moisture-sensitive.
Applications in Medicinal Chemistry
Hepatitis C Virus (HCV) Inhibitors
Research indicates the utility of this scaffold in synthesizing inhibitors for the HCV NS5B polymerase. The 4-methoxy-2-methylbenzoyl moiety provides a specific hydrophobic pharmacophore that fits into the allosteric binding pockets of the viral enzyme.
Oncology (Hedgehog Pathway)
Derivatives synthesized from this chloride have been explored as antagonists of the Hedgehog signaling pathway. Specifically, it is used to acylate benzarone or benzofuran scaffolds to produce compounds that suppress tumor growth in SHH (Sonic Hedgehog) medulloblastoma models.
General Intermediate
It serves as a versatile reagent for introducing the 2-methyl-4-methoxybenzoyl group, a common motif in:
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Agrochemicals: For enhancing lipophilicity and metabolic stability of pesticides.
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Liquid Crystals: As a mesogenic core component.
Handling, Safety, & Toxicology
Signal Word: DANGER
| Hazard Class | Statement | Precaution |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage. | Wear chemically resistant gloves (Nitrile) and face shield. |
| Moisture Sensitivity | Reacts violently with water to release HCl gas. | Store under inert gas (Argon/Nitrogen) in a desiccator. |
| Inhalation Toxicity | May cause respiratory irritation. | Handle only in a functioning chemical fume hood. |
Decontamination: Spills should be neutralized with solid sodium bicarbonate (NaHCO₃) or lime before disposal. Do not add water directly to the concentrated spill.
References
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GuideChem. (n.d.). 4-methoxy-2-methylbenzoyl chloride Properties and CAS 31310-08-4. Retrieved from
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Sigma-Aldrich. (n.d.).[1] 4-Methoxy-2-methylbenzoic acid (Parent Acid) Product Sheet. Retrieved from
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National Institutes of Health (NIH). (2018). A benzarone derivative inhibits EYA to suppress tumor growth in SHH medulloblastoma. PubMed Central. Retrieved from
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Google Patents. (2006). Hepatitis C virus inhibitors (US6995174B2).[4] Retrieved from
